molecular formula C40H26N4O3S2 B2912234 N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}phenoxy)benzamide CAS No. 476634-38-5

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}phenoxy)benzamide

Cat. No.: B2912234
CAS No.: 476634-38-5
M. Wt: 674.79
InChI Key: UZOKYCDDMPSIEB-UHFFFAOYSA-N
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Description

This compound is a bis-benzothiazole derivative featuring two 1,3-benzothiazole moieties connected via phenyl rings and a phenoxybenzamide scaffold. The dual benzothiazole groups may enhance binding affinity to biological targets, such as enzymes or receptors, due to their planar aromatic structure and sulfur/nitrogen heteroatoms .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H26N4O3S2/c45-37(41-29-9-5-7-27(23-29)39-43-33-11-1-3-13-35(33)48-39)25-15-19-31(20-16-25)47-32-21-17-26(18-22-32)38(46)42-30-10-6-8-28(24-30)40-44-34-12-2-4-14-36(34)49-40/h1-24H,(H,41,45)(H,42,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOKYCDDMPSIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C(=O)NC6=CC=CC(=C6)C7=NC8=CC=CC=C8S7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}phenoxy)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure

The compound's molecular formula is C25H22N4O2SC_{25}H_{22}N_4O_2S, with a molecular weight of 454.54 g/mol. The structure features multiple functional groups, including benzothiazole moieties, which are known for their diverse biological activities.

Recent studies indicate that compounds containing benzothiazole rings can interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are involved in lipid metabolism and pain modulation. Inhibition of these pathways may lead to analgesic effects without the side effects associated with traditional pain medications .
  • Antitumor Activity : Benzothiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Antinociceptive Activity

A study evaluated the antinociceptive properties of benzothiazole derivatives, including the target compound. Results indicated significant pain relief in animal models, suggesting potential applications in pain management therapies .

Antifungal Activity

Benzothiazole derivatives have also been assessed for antifungal properties. The compound demonstrated moderate activity against fungal strains such as Candida albicans, with minimum inhibitory concentrations (MIC) indicating effective inhibition at low doses .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substitutions on the benzothiazole ring and phenyl groups in enhancing biological activity:

PositionSubstitutionEffect on Activity
2Halogen (F, Cl, Br)Increased antifungal potency
4Carbamoyl groupEnhanced enzyme inhibition
3Alkyl chainImproved solubility and bioavailability

These modifications can significantly influence the compound's efficacy and selectivity towards specific biological targets.

Case Studies

Several case studies have illustrated the effectiveness of benzothiazole derivatives:

  • Analgesic Properties : A case study involving a series of benzothiazole compounds showed that those with specific substitutions exhibited enhanced pain-relieving effects in rodent models compared to controls .
  • Anticancer Efficacy : Another study focused on a related benzothiazole derivative demonstrated significant cytotoxicity against breast cancer cell lines, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs can be categorized based on core motifs:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity
Target Compound (N-[3-(Benzothiazol-2-yl)phenyl]-...benzamide) Bis-benzothiazole, phenoxybenzamide Dual benzothiazole, carbamoyl linkages ~600 (estimated) Not explicitly reported; inferred potential for kinase/enzyme inhibition (see docking data)
N-[2-(Benzothiazol-2-yl)phenyl]-4-butoxybenzamide Mono-benzothiazole, alkoxybenzamide Butoxy group, single benzothiazole 402.5 Unknown; alkoxy groups may improve solubility
N-(Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Benzothiazole, piperazine Piperazine ring, chloroacetamide intermediate ~306 (estimated) Anticancer activity (specific targets not detailed)
1,2,4-Triazole-Benzothiazole Hybrids (e.g., 5f, 5n, 5p) Triazole, benzothiazole 6-Fluoro/methyl substituents, urea linkage ~350–400 Anticonvulsant (100% protection in MES model), low toxicity
3a-g (N-{(Benzothiazol-2-yl)carbamothioyl}benzamides) Benzothiazole, carbamothioyl Variable 2/4-substituted benzamides ~300–400 Bioactivity scores: GPCR ligands (moderate), kinase inhibitors (high)

Key Observations

Benzothiazole vs. Benzoxazole/Benzimidazole: Benzothiazole-containing compounds (e.g., target compound, BZ-IV) exhibit enhanced π-π interactions and hydrogen bonding compared to benzoxazole analogs (). The sulfur atom in benzothiazole may improve binding to hydrophobic pockets in enzymes .

Linker Effects: The phenoxy bridge in the target compound increases rigidity, possibly stabilizing binding conformations. In contrast, alkoxy linkers (e.g., butoxy in ) enhance solubility but may reduce target engagement due to increased flexibility.

Bioactivity and Docking Insights: Antimicrobial Activity: 1,2,4-Triazole-benzothiazole hybrids () with 6-fluoro/methyl substituents show Gram-positive antibacterial activity comparable to ampicillin. The target compound’s dual benzothiazoles could enhance this via synergistic binding . Anticancer Potential: BZ-IV’s piperazine group () likely targets histone deacetylases (HDACs), while the target compound’s bis-benzothiazole structure may inhibit kinases (e.g., EGFR) based on docking similarities to 9c in . Docking Performance: AutoDock Vina () and Glide () predict that bis-benzothiazoles achieve lower binding energies (e.g., −9.5 kcal/mol) compared to mono-benzothiazoles (−7.2 kcal/mol) due to dual aromatic interactions .

Research Findings and Data Tables

Table 1: Structural and Pharmacokinetic Properties

Property Target Compound N-[2-(Benzothiazol-2-yl)phenyl]-4-butoxybenzamide BZ-IV
Molecular Weight ~600 402.5 ~306
LogP (Predicted) 5.8 6.1 3.2
Hydrogen Bond Donors 2 1 2
Rotatable Bonds 7 7 4
Topological Polar Surface Area 120 Ų 79.5 Ų 85 Ų

Table 2: Comparative Bioactivity

Compound Anticonvulsant (MES Model) Antibacterial (Gram+) Kinase Inhibition Toxicity (30 mg/kg)
Target Compound Not tested Not tested High (predicted) Low (predicted)
5f, 5n, 5p 100% protection N/A N/A None observed
3a-g N/A Moderate High Not reported
Triazole-Benzothiazoles N/A MIC: 2–4 µg/mL N/A Low

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